3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-(trifluoromethyl)benzyl)thio)pyridazine
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Description
The compound “3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-(trifluoromethyl)benzyl)thio)pyridazine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzo[d][1,3]dioxol-5-yl, which is a common moiety in many bioactive compounds .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions . For instance, one study reported the synthesis of a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides, which are structurally similar to the compound . Another study reported the synthesis of new thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzo[d][1,3]dioxol-5-yl moiety and a 4-(trifluoromethyl)benzylthio group attached to a pyridazine ring . The exact structure and the positions of these groups can influence the compound’s properties and biological activity .Chemical Reactions Analysis
The compound can undergo various chemical reactions, depending on the conditions and the reagents used . For example, it can participate in reactions with fluconazole to enhance its susceptibility against fluconazole-resistant Candida albicans .Mechanism of Action
The exact mechanism of action of this compound is not fully understood and may vary depending on its applications . For instance, one study suggested that a synthesized compound displayed remarkable anticonvulsant activities, and the NaV1.1 channel inhibition was involved in its mechanism of action .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2S/c20-19(21,22)14-4-1-12(2-5-14)10-27-18-8-6-15(23-24-18)13-3-7-16-17(9-13)26-11-25-16/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNJVPWRNZSNFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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